1,5-Heptadien-4-ol, 6-methyl-
Description
1,5-Heptadien-4-ol, 6-methyl- (CAS: 24581-03-1; alternative CAS: 33698-82-7) is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. Its structure features a seven-carbon chain (heptadien) with double bonds at positions 1 and 5, a hydroxyl group at position 4, and a methyl substituent at position 4.
Key physical properties (inferred from analogs):
Properties
CAS No. |
33698-82-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4,6,8-9H,1,5H2,2-3H3 |
InChI Key |
HQBPNXLPHSBKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CC=C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Heptadien-4-ol, 6-methyl- can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide . This reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 1,5-Heptadien-4-ol, 6-methyl- often involves the use of large-scale reactors and controlled environments to maintain the necessary reaction conditions. The use of catalysts such as dicationic biphosphine palladium (II) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,5-Heptadien-4-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,5-Heptadien-4-ol, 6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1,5-Heptadien-4-ol, 6-methyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. The double bonds in its structure also make it reactive towards electrophiles, facilitating various addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
1,5-Heptadien-4-ol (Base Compound)
- Formula : C₇H₁₂O.
- CAS : 5638-26-6.
- Molecular Weight : 112.17 g/mol.
- Key Differences : Lacks the methyl group at position 6, leading to lower molecular weight and reduced steric hindrance. Reactivity in dehydration reactions (e.g., forming heptatriene) is well-documented.
3,3,6-Trimethyl-1,5-heptadien-4-ol
- CAS: Not explicitly listed; identified as a volatile component in Artemisia argyi.
- Formula : C₁₀H₁₈O.
- Key Differences : Additional methyl groups at positions 3 and 3 enhance hydrophobicity and alter stereochemical outcomes in reactions.
6-Methyl-5-hepten-2-one
- Formula : C₈H₁₄O.
- CAS : 110-93-0.
- Key Differences: Ketone functional group at position 2 instead of alcohol at position 3. Used extensively in flavor industries (fruity, green notes).
Physical and Chemical Properties
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